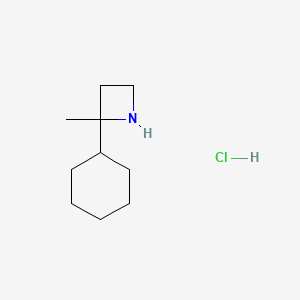

2-Cyclohexyl-2-methylazetidine hydrochloride

Description

Properties

IUPAC Name |

2-cyclohexyl-2-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-10(7-8-11-10)9-5-3-2-4-6-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIVMIOCQNPILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Azetidine Core

- The azetidine ring can be synthesized by reacting suitable primary amines with electrophilic precursors under controlled temperature conditions.

- A typical reaction involves heating the mixture to 85°-150°C, optimally 95°-105°C, for several hours to facilitate ring closure and substitution.

- Agitation and the presence of water (sometimes as hydrate of a non-nucleophilic base) are essential to maintain reaction homogeneity and promote completion.

Conversion to Hydrochloride Salt

- The free base azetidine derivative is dissolved in a protic solvent such as methanol.

- An equivalent amount of hydrochloric acid is added to form the hydrochloride salt.

- The mixture is often subjected to hydrogenolysis catalyzed by palladium on charcoal under hydrogen gas pressure (20-150 psi, optimally 40-80 psi) at 20°-150°C (preferably 40°-80°C) for 1-3 hours to complete the reaction and purify the product.

Detailed Reaction Conditions and Parameters

| Step | Reaction Component | Conditions | Notes |

|---|---|---|---|

| 1 | Primary arylmethylamine + electrophilic precursor | 85°-150°C (optimal 95°-105°C), several hours | Agitation required; water may be present as hydrate |

| 2 | Isolation of substituted azetidine intermediate | Solvent: butanol-water mixture | Intermediate purified before next step |

| 3 | Dissolution in methanol + mineral acid (HCl) | Room temperature to 80°C | Formation of hydrochloride salt |

| 4 | Hydrogenolysis with Pd/C catalyst + H2 gas | 20-150 psi H2, 20°-150°C, 1-3 hours | Ensures complete conversion and purity |

Research Findings and Optimization Notes

- The temperature and pressure conditions are critical for maximizing yield and purity. Optimal temperature ranges (95°-105°C in step 1 and 40°-80°C in hydrogenolysis) balance reaction rate and minimize decomposition.

- The use of protic solvents such as methanol facilitates salt formation and stabilizes the product.

- Hydrogenolysis with palladium on charcoal is effective for removing protecting groups or reducing intermediates to the desired azetidine derivative.

- Reaction times of 1-3 hours under hydrogen pressure are sufficient for complete hydrogen uptake, indicating reaction completion.

- The isolated intermediates are substantially pure (>90%), ensuring high-quality final products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Purpose | Outcome/Remarks |

|---|---|---|---|

| Azetidine ring formation | Primary arylmethylamine, electrophile, 85°-150°C | Ring closure and substitution | Formation of 2-substituted azetidine intermediate |

| Intermediate isolation | Butanol-water solvent | Purification of intermediate | Clean separation of azetidine intermediate |

| Salt formation | Methanol, HCl | Conversion to hydrochloride salt | Stable, crystalline hydrochloride salt |

| Hydrogenolysis and purification | Pd/C catalyst, H2 gas, 20-150 psi, 20°-150°C | Removal of protecting groups, purification | High-purity 2-Cyclohexyl-2-methylazetidine hydrochloride |

Chemical Reactions Analysis

2-Cyclohexyl-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₄ClN

- Molecular Weight : 161.66 g/mol

- Structure Type : Four-membered nitrogen-containing ring (azetidine)

- Chirality : Exists as a hydrochloride salt, enhancing water solubility

The compound features a cyclohexyl group and a methyl group attached to the azetidine ring, which contributes to its reactivity and biological activity.

Organic Synthesis

2-Cyclohexyl-2-methylazetidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

- Oxidation : Yields corresponding oxidized products.

- Reduction : Chemoselective reduction processes are employed to synthesize derivatives.

- Substitution Reactions : The nucleophilic substitution reactions are facilitated due to the strain in the azetidine ring.

Recent studies have indicated potential biological activities associated with 2-cyclohexyl-2-methylazetidine hydrochloride:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Ongoing research is exploring its role in cancer treatment, particularly through the synthesis of targeted drugs that may inhibit tumor growth.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug discovery. Its applications include:

- Asymmetric Catalysis : Due to its chiral nature, it can serve as a ligand in asymmetric synthesis, crucial for creating chiral pharmaceuticals.

- Neurotrophic Effects : Investigations into derivatives of 2-cyclohexyl-2-methylazetidine hydrochloride have shown potential neurotrophic effects, indicating possible applications in neurodegenerative disease treatments.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-cyclohexyl-2-methylazetidine hydrochloride, a comparative analysis with similar compounds is insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Methylazetidine | Chiral Azetidine | Higher biological activity due to chirality |

| (R)-2-Methylazetidine | Chiral Azetidine | Enantiomer; may exhibit different biological properties |

| 3-Methylazetidine | Azetidine | Different methyl position; alters biological activity |

| Azetidine-2-carboxylic acid | Carboxylic Acid | Used in natural product synthesis |

This table illustrates how variations in structure can lead to differences in biological activity, underscoring the significance of chirality in drug design.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of 2-cyclohexyl-2-methylazetidine hydrochloride. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical laboratory explored the anticancer potential of 2-cyclohexyl-2-methylazetidine hydrochloride derivatives. The findings revealed that specific modifications to the azetidine structure enhanced cytotoxicity against cancer cell lines, paving the way for future drug development .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, which can modulate biological pathways. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Observations:

Ring Size and Rigidity : The azetidine ring in the target compound introduces steric strain compared to the six-membered cyclohexanamine in (1S,2R)-2-methylcyclohexanamine HCl. This strain may enhance reactivity or reduce metabolic stability .

Lipid Solubility: The cyclohexyl group in all three compounds contributes to lipid solubility, facilitating membrane permeability. However, the nitrosourea derivative exhibits pronounced central nervous system (CNS) penetration due to its lipophilicity, as evidenced by elevated cerebrospinal fluid (CSF) radioactivity in dogs .

Functional Groups : The nitrosourea’s chloroethyl and nitroso groups confer alkylating activity, making it a potent antitumor agent, whereas the target compound’s azetidine lacks such reactive moieties .

Metabolic and Excretion Profiles

- 2-Cyclohexyl-2-methylazetidine HCl: No direct metabolic data are available. However, structurally related cyclohexyl-containing compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, undergo rapid degradation (<5 min half-life in plasma) and renal excretion, with minor biliary secretion .

- (1S,2R)-2-Methylcyclohexanamine HCl : As a simpler amine, it likely undergoes hepatic oxidation or conjugation, but its compact structure may reduce protein binding compared to bulkier analogs .

- Nitrosourea Analogs : Degradation involves hydroxydiazoalkane and isocyanate intermediates, yielding inactive metabolites like cyclohexylamine and dicyclohexylurea .

Biological Activity

2-Cyclohexyl-2-methylazetidine hydrochloride (CMAH) is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 190 Da. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which include a cyclohexyl group and a methyl group attached to the azetidine ring. Preliminary studies indicate that CMAH may exhibit significant biological activity relevant to pharmaceutical applications. This article explores the biological activity of CMAH, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

The biological activity of CMAH is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity allows CMAH to participate in various chemical reactions that can modulate biological pathways. The compound acts as a ligand in biochemical assays, influencing receptor or enzyme activity, which leads to changes in cellular processes.

Biological Activity and Applications

CMAH has been investigated for several potential applications:

- Pharmaceutical Development : Due to its structural characteristics, CMAH is being explored as a building block in the synthesis of complex pharmaceuticals.

- Biochemical Research : The compound serves as a ligand in various biochemical assays, which may help elucidate its role in different biological systems.

- Specialty Chemicals : CMAH's unique properties make it suitable for developing specialty chemicals and materials.

Comparative Analysis with Similar Compounds

CMAH shares structural similarities with other azetidine derivatives. Below is a comparison highlighting key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylazetidine hydrochloride | Lacks cyclohexyl group | Simpler structure; primarily studied for CNS effects |

| N-Methylazetidine | Contains methyl substitution at nitrogen | Focused on neuropharmacological properties |

| 3-Cyclopropylmethylazetidine | Different ring structure (cyclopropyl) | Investigated for unique reactivity patterns |

These comparisons illustrate how the presence of the cyclohexyl group in CMAH contributes to its distinct chemical behavior and biological activity.

Case Studies and Research Findings

While specific pharmacological data on CMAH is limited, research indicates promising avenues for further investigation:

- In Vitro Studies : Preliminary studies have shown that CMAH exhibits interactions with various receptors and enzymes, suggesting potential roles in modulating physiological responses. For instance, azetidine derivatives are often investigated for their ability to inhibit enzymes involved in metabolic pathways.

- Toxicological Assessments : Understanding the safety profile of CMAH is crucial for its development as a pharmaceutical agent. Initial assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration.

- Synthetic Applications : The synthesis of CMAH typically involves methods that ensure high purity levels, allowing for reliable use in research settings. Its reactivity can be harnessed in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-cyclohexyl-2-methylazetidine hydrochloride?

- Answer : Synthesis typically involves ring-closing reactions or nucleophilic substitution to form the azetidine core, followed by cyclohexyl and methyl group introduction via alkylation. Computational reaction path searches (e.g., quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches . Purification may involve recrystallization, column chromatography, or membrane-based separation technologies to isolate the hydrochloride salt. Validation via HPLC with UV detection ensures purity (>95%) .

Q. How can researchers characterize the structural integrity of 2-cyclohexyl-2-methylazetidine hydrochloride?

- Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm cyclohexyl and methyl substituents on the azetidine ring.

- Mass Spectrometry (MS) for molecular weight verification (e.g., ESI-MS in positive ion mode).

- FT-IR to identify N-H stretches in the hydrochloride salt.

Cross-reference with safety data sheets for handling volatile solvents during analysis .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

- Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for byproducts like cyclohexanol or azetidine derivatives. Humidity-controlled environments prevent deliquescence due to the hydrochloride moiety .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 2-cyclohexyl-2-methylazetidine hydrochloride in catalytic or biological systems?

- Answer : Employ kinetic isotope effects (KIEs) and stereochemical probing (e.g., chiral HPLC) to track reaction pathways. Computational modeling (DFT or MD simulations) predicts transition states and binding affinities. For biological studies, use radiolabeled analogs (³H/¹⁴C) to trace metabolic pathways in vitro .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Answer :

- Replicate experiments under standardized conditions (e.g., controlled humidity, solvent batches).

- Cross-validate using orthogonal techniques (e.g., bioassay vs. computational docking for activity).

- Systematic review of variables (e.g., temperature gradients, catalyst purity) via Design of Experiments (DoE) .

- Literature meta-analysis to identify trends or gaps in published protocols .

Q. What computational tools are effective for predicting the reactivity or supramolecular interactions of this compound?

- Answer :

- Reaction path search software (e.g., ICReDD’s quantum chemical workflows) to simulate azetidine ring-opening or alkylation steps .

- Molecular docking platforms (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., enzymes, receptors).

- Machine learning models trained on physicochemical descriptors (logP, pKa) to predict solubility or stability .

Methodological Notes

- Safety Protocols : Refer to SDS guidelines for hydrochloride salts, including PPE (gloves, goggles) and fume hood use during synthesis .

- Data Integrity : Use encrypted lab notebooks (e.g., Benchling) to ensure traceability and compliance with FAIR principles .

- Ethical Compliance : Disclose synthetic routes and characterization data in public repositories (e.g., PubChem) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.